molecular formula C15H27N3O3 B12735247 N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide CAS No. 94027-96-0

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide

Cat. No.: B12735247
CAS No.: 94027-96-0
M. Wt: 297.39 g/mol
InChI Key: LCSCBDRLGBUJHQ-UHFFFAOYSA-N
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Description

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Butoxyethyl Group: The butoxyethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base.

    Attachment of Dimethylamino Propionamide: The final step involves the amidation reaction where the dimethylamino propionamide group is attached to the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)acetamide
  • N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)butyramide

Uniqueness

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

94027-96-0

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

N-[4-(2-butoxyethyl)-3-methyl-1,2-oxazol-5-yl]-2-(dimethylamino)propanamide

InChI

InChI=1S/C15H27N3O3/c1-6-7-9-20-10-8-13-11(2)17-21-15(13)16-14(19)12(3)18(4)5/h12H,6-10H2,1-5H3,(H,16,19)

InChI Key

LCSCBDRLGBUJHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC1=C(ON=C1C)NC(=O)C(C)N(C)C

Origin of Product

United States

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